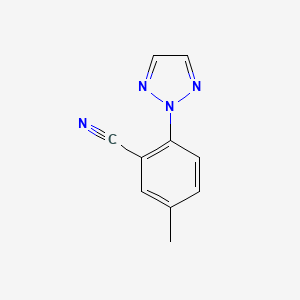

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile typically involves the reaction of 2-iodo-5-methylbenzonitrile with sodium azide under copper-catalyzed conditions to form the triazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium azide, copper catalysts, DMF.

Reduction: Lithium aluminum hydride, ether solvents.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

Substitution: Various substituted triazole derivatives.

Reduction: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzylamine.

Oxidation: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is used in several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as orexin receptor antagonists used in the treatment of insomnia.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

Biological Studies: It is employed in the development of bioactive molecules for studying cellular pathways and mechanisms.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it acts as a precursor to compounds that modulate the activity of orexin receptors, which are involved in regulating sleep-wake cycles . The triazole ring and nitrile group contribute to the compound’s binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

4-(2H-1,2,3-triazol-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is unique due to its combination of a triazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .

Biologische Aktivität

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile, a compound with the chemical formula C10H8N4 and CAS number 66094-36-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to a benzonitrile moiety, which is significant for its biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Inhibition of proliferation |

| HeLa (Cervical) | 10.3 | Cell cycle arrest |

The mode of action appears to involve apoptosis induction and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. The antioxidant capacity was assessed using DPPH and ABTS assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45.6 |

| ABTS | 40.3 |

This antioxidant activity may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole or benzonitrile moieties can significantly influence biological activity. For instance, substituting different groups at the 1 or 3 positions of the triazole ring has been shown to enhance anticancer efficacy. Compounds with electron-withdrawing groups tend to exhibit increased potency against cancer cell lines compared to their electron-donating counterparts .

Case Studies

-

Case Study: Anticancer Efficacy in Preclinical Models

- A study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound significantly reduced tumor volume compared to controls, indicating potent in vivo anticancer activity.

- Case Study: Synergistic Effects with Other Agents

Eigenschaften

Molekularformel |

C10H8N4 |

|---|---|

Molekulargewicht |

184.20 g/mol |

IUPAC-Name |

5-methyl-2-(triazol-2-yl)benzonitrile |

InChI |

InChI=1S/C10H8N4/c1-8-2-3-10(9(6-8)7-11)14-12-4-5-13-14/h2-6H,1H3 |

InChI-Schlüssel |

MFVHBNGGZCLZCB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.